Cas no 826997-34-6 (5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide)

5-(Phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a phenoxymethyl group at the 5-position and linked to a 1,3-thiazol-2-yl moiety via the amide nitrogen. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules, given the pharmacophoric relevance of both furan and thiazole rings. The compound’s hybrid architecture may enhance binding affinity or selectivity in target interactions, making it a candidate for further exploration in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. Analytical characterization confirms high purity and stability under standard conditions.
5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide structure
826997-34-6 structure
Product Name:5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
CAS No:826997-34-6
MF:C15H12N2O3S
MW:300.332382202148
CID:5437059
Update Time:2025-06-23

5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
    • Inchi: 1S/C15H12N2O3S/c18-14(17-15-16-8-9-21-15)13-7-6-12(20-13)10-19-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18)
    • InChI Key: IKOPCQYHELSJOB-UHFFFAOYSA-N
    • SMILES: O1C(COC2=CC=CC=C2)=CC=C1C(NC1=NC=CS1)=O

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Additional information on 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(Phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide: A Comprehensive Overview

The compound 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, with CAS No. 826997-34-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a furan ring, a thiazole moiety, and a phenoxymethyl group. These structural elements contribute to its potential biological activity and make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the importance of furan-based compounds in drug discovery, particularly due to their ability to interact with various biological targets. The presence of the thiazole ring further enhances the compound's pharmacological profile, as thiazole derivatives are known for their anti-inflammatory, antifungal, and anticancer properties. The integration of these functional groups in the molecule creates a versatile scaffold that can be tailored for specific therapeutic interventions.

The synthesis of 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves a series of well-defined organic reactions. Key steps include the preparation of the furan carboxylic acid derivative and its subsequent coupling with the thiazole amine. This process ensures high purity and structural integrity, which are critical for its intended applications in preclinical studies. The compound's stability under various conditions has been thoroughly evaluated, making it suitable for long-term storage and use in experimental settings.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties. Studies conducted in vitro have demonstrated its ability to permeate cellular membranes efficiently, suggesting potential bioavailability when administered systemically. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic concentrations, which is a crucial factor for its consideration as a drug candidate.

The biological activity of 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been extensively investigated in recent years. Research has shown that this compound possesses potent anti-inflammatory effects by inhibiting key inflammatory pathways such as COX-2 and NF-kB. Furthermore, it has demonstrated significant antioxidant activity, which could be beneficial in treating conditions associated with oxidative stress.

One of the most promising areas of research involving this compound is its potential application in cancer therapy. Preclinical studies have revealed that 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can induce apoptosis in various cancer cell lines while sparing normal cells. This selective cytotoxicity suggests that it could serve as a novel chemotherapeutic agent with reduced side effects compared to conventional treatments.

In addition to its therapeutic potential, this compound has also been explored for its role in enzyme inhibition. Specifically, it has shown inhibitory activity against several key enzymes involved in metabolic disorders, such as diabetes and obesity. This dual functionality underscores the versatility of 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide as a multifaceted drug candidate.

The development of this compound has been supported by advanced computational techniques such as molecular docking and QSAR modeling. These methods have provided valuable insights into its binding interactions with target proteins and have guided further optimization efforts. As a result, several analogs of this compound are currently under investigation to enhance its efficacy and reduce potential adverse effects.

In conclusion, 5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS No. 826997-34-6) represents a cutting-edge molecule with immense potential in the field of drug discovery. Its unique structure, coupled with its diverse biological activities, positions it as a leading candidate for addressing unmet medical needs across various therapeutic areas. Continued research into this compound is expected to unlock new avenues for its clinical application and further solidify its role in modern medicine.

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